Potassium lauryl sulfate (CAS: 4706-78-9), also known as potassium dodecyl sulfate (KDS), is a high-purity anionic surfactant characterized by its 12-carbon aliphatic tail and potassium counterion [1]. While sharing the same amphiphilic core as the ubiquitous sodium lauryl sulfate (SLS), the substitution of sodium with potassium fundamentally alters the compound's aqueous phase behavior, solubility limits, and thermodynamic properties [2]. In industrial and research procurement, KLS is specifically selected for solid formulations and separation workflows that require a higher Krafft point, tighter counterion binding, or controlled precipitation—attributes that standard sodium or ammonium salts cannot provide[REFS-1, REFS-2].
Attempting to substitute potassium lauryl sulfate with the more common sodium lauryl sulfate (SLS) or ammonium lauryl sulfate (ALS) routinely fails in applications sensitive to phase transitions and solubility limits [1]. The larger ionic radius and lower hydration energy of the potassium ion lead to significantly tighter binding at the micelle surface, which drastically elevates the Krafft point—the temperature at which surfactant solubility sharply increases to form micelles [1]. Consequently, while SLS remains highly soluble and forms clear liquid solutions at room temperature, KLS precipitates or forms stable crystalline pastes[2]. This non-interchangeability means that using SLS in solid syndet bars compromises structural integrity, while using it in precipitation-based purification workflows fails to induce the necessary phase separation and flocculation [2].
The substitution of the sodium counterion with potassium fundamentally shifts the thermal solubility boundary of the dodecyl sulfate molecule. Experimental determinations of the Krafft temperature—the point at which solubility sharply increases to form micelles—demonstrate that Potassium lauryl sulfate (KLS) transitions at approximately 303 K (30 °C). In direct contrast, Sodium lauryl sulfate (NaLS) transitions at 282 K (9 °C) [1]. This 21 K elevation is driven by the larger ionic radius and lower hydration energy of the potassium ion, which stabilizes the crystalline solid phase over the dissolved micellar phase at ambient temperatures [1].
| Evidence Dimension | Krafft Temperature (Solubility Boundary) |
| Target Compound Data | 303 K (30 °C) |
| Comparator Or Baseline | Sodium lauryl sulfate (282 K / 9 °C) |
| Quantified Difference | +21 K elevation in Krafft point |
| Conditions | Aqueous surfactant solutions at 0.1 mol/kg total concentration |
This thermal threshold dictates that KLS acts as a stable solid or paste at room temperature, making it the mandatory choice for solid-state formulations where SLS would cause unwanted liquefaction.
The thermodynamics of micelle formation are highly sensitive to the specific alkali metal counterion. Calorimetric studies reveal that the potassium ion in KLS binds more tightly to the micelle surface than the sodium ion in SLS, due to potassium's smaller hydrated radius and higher polarizability [1]. This tighter binding reduces the electrostatic repulsion between the dodecyl sulfate headgroups more effectively, leading to a lower critical micelle concentration (CMC) and a distinct enthalpy of micellization compared to the sodium analog [1]. The stronger counterion association directly influences micellar growth, favoring different aggregate shapes and altering the surface potential of the resulting micelles [1].
| Evidence Dimension | Counterion Binding Affinity |
| Target Compound Data | Higher degree of binding (K+) |
| Comparator Or Baseline | Lower degree of binding (Na+) |
| Quantified Difference | Decreased hydration shell and tighter electrostatic association for K+ |
| Conditions | Calorimetric measurements of micellization thermodynamics between 30 °C and 50 °C |
Tighter potassium binding alters micellar growth and surface potential, providing distinct rheological and emulsification properties in specialized chemical environments.
In separation and extraction workflows, the unique insolubility of KLS at room temperature is leveraged to drive phase separation. When potassium ions are introduced to a dodecyl sulfate-stabilized dispersion, insoluble crystals of potassium dodecyl sulfate rapidly form [1]. This precipitation strips the surfactant film from suspended particles, neutralizing their repulsive negative charges and inducing immediate flocculation, with sedimentation volumes reaching a plateau at 2-2.5% (w/v) electrolyte concentration [1]. Head-to-head control experiments using sodium salts fail to induce this precipitation or subsequent flocculation, leaving the dispersion completely stable [1].
| Evidence Dimension | Flocculation Induction via Precipitation |
| Target Compound Data | Rapid formation of insoluble KDS crystals and particle aggregation |
| Comparator Or Baseline | Sodium salts (maintain stable, deflocculated dispersion) |
| Quantified Difference | Complete phase separation vs. zero flocculation |
| Conditions | Micronized megestrol acetate suspensions treated with dodecyl sulfate and corresponding K+ or Na+ electrolytes |
Buyers designing adsorptive micellar flocculation or biomolecule extraction protocols must procure KLS (or its precursors) to achieve the physical phase separation required for product recovery.
Because of its elevated Krafft point (approx. 30 °C), KLS is heavily utilized in the manufacture of solid synthetic detergent (syndet) bars and specialized mud soaps [1]. It provides the necessary structural rigidity and controlled, rich lathering in hard water that highly soluble liquid surfactants like SLS cannot support without causing the bar to become excessively soft or mushy.
In downstream processing, the controlled precipitation of potassium dodecyl sulfate is used to separate proteins, DNA, or suspended pharmaceutical active ingredients [2]. Workflows leverage the rapid crystallization of KLS upon potassium addition to alter surface charges and force the aggregation of target complexes, enabling rapid and efficient filtration [2].
Formulators designing temperature-sensitive emulsions or agricultural adjuvants exploit the sharp solubility boundary of KLS [2]. Below 30 °C, the surfactant remains largely insoluble, preventing premature release or foaming, but rapidly solubilizes and activates upon reaching physiological or elevated environmental temperatures, offering a passive thermal release mechanism.
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